Cas no 1341652-07-0 (4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione)

4,4-Dimethoxy-1-(thiophen-3-yl)butane-1,3-dione is a specialized organic compound featuring a thiophene moiety and a β-diketone structure with dimethoxy substituents. This configuration imparts unique reactivity, making it valuable as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the thiophene ring enhances its utility in constructing sulfur-containing scaffolds, while the β-diketone functionality offers versatile chelating and coordination properties. The dimethoxy groups contribute to improved solubility and stability under various reaction conditions. Its well-defined structure ensures consistent performance in complex transformations, such as cyclizations and cross-coupling reactions. This compound is particularly suited for applications requiring precise molecular architecture and functional group compatibility.
4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione structure
1341652-07-0 structure
Product Name:4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione
CAS No:1341652-07-0
MF:C10H12O4S
MW:228.264882087708
CID:6387622
PubChem ID:62745558
Update Time:2025-10-23

4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione
    • AKOS012038958
    • EN300-1126541
    • 1341652-07-0
    • Inchi: 1S/C10H12O4S/c1-13-10(14-2)9(12)5-8(11)7-3-4-15-6-7/h3-4,6,10H,5H2,1-2H3
    • InChI Key: IVIUDKGOAKAUIQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CC(C(OC)OC)=O)=O

Computed Properties

  • Exact Mass: 228.04563003g/mol
  • Monoisotopic Mass: 228.04563003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 80.8Ų

4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione Pricemore >>

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Additional information on 4,4-dimethoxy-1-(thiophen-3-yl)butane-1,3-dione

Exploring the Chemical Properties and Applications of 4,4-Dimethoxy-1-(Thiophen-3-Yl)Butane-1,3-Dione (CAS No. 1341652-07-0)

4,4-Dimethoxy-1-(thiophen-3-yl)butane-1,3-dione, also known by its CAS number 1341652-07-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural features and potential applications in drug design and advanced materials. Recent studies have highlighted its role in modulating biological pathways and its potential as a building block for more complex molecular architectures.

The molecular structure of 4,4-dimethoxy derivatives has been extensively studied to understand their electronic properties and reactivity. The presence of the thiophene ring introduces interesting electronic characteristics, making this compound a promising candidate for applications in optoelectronic devices. Researchers have explored the influence of substituents on the compound's absorption spectra, revealing potential uses in light-emitting diodes (LEDs) and photovoltaic cells.

Recent advancements in synthetic methodologies have enabled the efficient preparation of butane-1,3-dione derivatives with high purity. These methods include both traditional organic synthesis techniques and modern catalytic processes that enhance yield and selectivity. The integration of computational chemistry tools has further aided in predicting the optimal reaction conditions for synthesizing this compound.

In terms of biological activity, 4,4-dimethoxy compounds have shown promise in modulating enzyme activity and cellular signaling pathways. Preclinical studies suggest that this compound may have anti-inflammatory and antioxidant properties, making it a potential candidate for drug development programs targeting chronic diseases such as neurodegenerative disorders.

The application of green chemistry principles in the synthesis of thiophen-based compounds has been a focal point of recent research. By utilizing renewable feedstocks and minimizing waste generation, scientists aim to make the production of this compound more sustainable. This shift towards eco-friendly synthesis methods aligns with global efforts to promote environmentally responsible chemical manufacturing.

From a materials science perspective, the incorporation of butane-1,3-dione moieties into polymer frameworks has shown potential for creating advanced materials with tailored mechanical and thermal properties. Researchers are investigating how these materials can be used in high-performance composites and biodegradable polymers.

In conclusion, CAS No. 1341652-07-0, or 4,4-dimethoxy-substituted butane dione with a thiophene group, represents a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a valuable tool in modern chemistry.

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